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Abstract
Rhoeadine, a prominent isoquinoline alkaloid isolated from the petals of the corn poppy

(Papaver rhoeas L.), has garnered significant interest within the scientific community. This

technical guide provides a comprehensive overview of the chemical structure and

stereochemistry of Rhoeadine, consolidating critical data for researchers and professionals in

drug development. This document details its structural elucidation through spectroscopic and

crystallographic methods, presents key quantitative data in a structured format, outlines

relevant experimental protocols, and visualizes its biosynthetic pathway.

Chemical Structure and Properties
Rhoeadine is a complex heterocyclic compound with the chemical formula C₂₁H₂₁NO₆.[1] Its

systematic IUPAC name is (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-

methyl[2][3]dioxolo[4,5-h][2][3]dioxolo[4][5][6]benzopyrano[3,4-a][3]benzazepine.[7] The

molecule features a heptacyclic ring system, incorporating two methylenedioxy groups, a

methoxy group, and an N-methyl group.[6]

The presence of multiple chiral centers gives rise to a complex stereochemistry, which is crucial

for its biological activity. Rhoeadine belongs to a class of alkaloids that can exist with either a

cis- or trans-fused B/D ring juncture. Rhoeadine itself possesses a cis-fused B/D ring system.
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Table 1: Physicochemical Properties of Rhoeadine

Property Value Reference

Molecular Formula C₂₁H₂₁NO₆ [1]

Molar Mass 383.40 g/mol [1]

Melting Point 222 °C [6]

Optical Rotation [α]D +235° (c = 1.01 in chloroform) [6]

Appearance Crystalline solid [6]

Stereochemistry
The absolute configuration of Rhoeadine has been determined through extensive

spectroscopic and chemical correlation studies. The key stereocenters are at positions 5b, 13b,

and 15. The designated stereochemistry is (5bR, 13bR, 15S), which defines the specific three-

dimensional arrangement of the atoms in the naturally occurring enantiomer.

The relative stereochemistry, particularly the cis-fusion of the B and D rings, is a defining

feature of Rhoeadine and can be distinguished from its trans-fused isomers using nuclear

magnetic resonance (NMR) spectroscopy.

Spectroscopic Data
The structural elucidation of Rhoeadine heavily relies on spectroscopic techniques, primarily

NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, officially published and assigned NMR dataset for Rhoeadine is not readily

available in a single source, data from related studies on Papaver alkaloids provide

characteristic chemical shift ranges. The following table is a compilation of expected ¹H and ¹³C

NMR chemical shifts based on the known structure of Rhoeadine and data from analogous

compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Rhoeadine
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Atom/Group
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

N-CH₃ ~2.3 - 2.5 ~42 - 44

O-CH₃ ~3.4 - 3.6 ~55 - 57

O-CH₂-O (1) ~5.9 - 6.1 (two doublets) ~101 - 102

O-CH₂-O (2) ~5.9 - 6.1 (two doublets) ~101 - 102

Aromatic Protons ~6.5 - 7.0 ~105 - 150

Aliphatic Protons ~2.5 - 4.5 ~25 - 70

Acetal Proton (H-15) ~5.0 - 5.5 ~90 - 95

Note: These are approximate values and may vary depending on the solvent and experimental

conditions.

Mass Spectrometry
Mass spectrometry of Rhoeadine typically shows a molecular ion peak [M]⁺ at m/z 383,

corresponding to its molecular weight. Fragmentation patterns can provide valuable information

about the different structural motifs within the molecule.

Crystallographic Data
X-ray crystallography is the definitive method for determining the three-dimensional structure

and absolute stereochemistry of molecules like Rhoeadine. Although a specific

Crystallographic Information File (CIF) for Rhoeadine is not publicly available in open-access

databases, crystallographic studies of related alkaloids have been crucial in establishing the

stereochemical conventions for this class of compounds. Such studies provide precise

measurements of bond lengths and angles, confirming the connectivity and spatial

arrangement of atoms.

Table 3: Expected Key Bond Lengths and Angles for Rhoeadine (from related structures)
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Bond
Expected Length
(Å)

Angle Expected Value (°)

C-N 1.45 - 1.48 C-N-C 110 - 115

C-O (ether) 1.42 - 1.45 C-O-C 115 - 120

C-O (acetal) 1.40 - 1.43 O-C-O 108 - 112

C=C (aromatic) 1.38 - 1.41 C-C-C (aromatic) 118 - 122

Experimental Protocols
Isolation of Rhoeadine from Papaver rhoeas

Extraction: Dried and powdered petals of Papaver rhoeas are macerated with methanol at

room temperature for 48 hours. The extract is then filtered and concentrated under reduced

pressure.

Acid-Base Partitioning: The crude extract is dissolved in 5% hydrochloric acid and washed

with a non-polar solvent like diethyl ether to remove neutral and weakly basic compounds.

The acidic aqueous layer is then basified with ammonium hydroxide to a pH of 9-10 and

extracted with chloroform.

Chromatographic Purification: The chloroform extract is concentrated and subjected to

column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

Fractions are monitored by thin-layer chromatography (TLC).

Final Purification: Fractions containing Rhoeadine are combined and further purified by

preparative TLC or recrystallization from a suitable solvent system (e.g., chloroform-

methanol) to yield pure crystalline Rhoeadine.

NMR Spectroscopic Analysis
Sample Preparation: A 5-10 mg sample of pure Rhoeadine is dissolved in approximately 0.5

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard.
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Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired

on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the TMS signal (0.00 ppm).

X-ray Crystallographic Analysis
Crystallization: Single crystals of Rhoeadine suitable for X-ray diffraction are grown by slow

evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of

cold nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer

equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell parameters and space group. The crystal structure is solved using direct methods or

Patterson methods and refined using full-matrix least-squares techniques. The absolute

configuration is determined using anomalous dispersion effects, typically by calculating the

Flack parameter.

Total Synthesis
The total synthesis of (±)-Rhoeadine was first reported by Irie and coworkers in 1970. The

synthesis is a multi-step process that involves the construction of the complex tetracyclic core

of the molecule followed by the elaboration of the final ring system. A simplified representation

of the synthetic strategy is depicted below. The full details of the synthesis can be found in the

original publication (J. Chem. Soc. D, 1970, 1713).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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